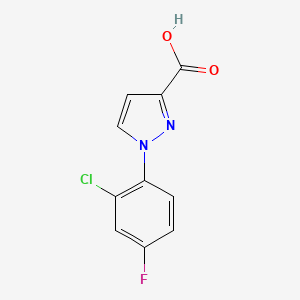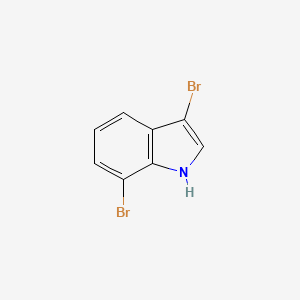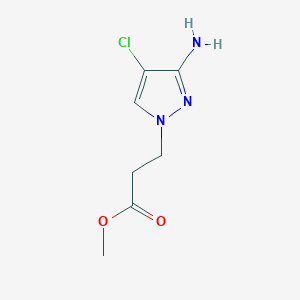
Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound features an amino group and a chloro substituent on the pyrazole ring, making it a valuable intermediate in the synthesis of various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-4-chloropyrazole with methyl acrylate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of nitro-pyrazoles.
Reduction: Formation of amino-pyrazoles.
科学的研究の応用
Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes
作用機序
The mechanism of action of Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring allow it to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole
- 4-Chloro-3-methyl-1H-pyrazole
- 3-Amino-4-chloro-1H-pyrazole
Uniqueness
Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate is unique due to the presence of both amino and chloro substituents on the pyrazole ring, which enhances its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules with potential biological activities .
特性
分子式 |
C7H10ClN3O2 |
|---|---|
分子量 |
203.62 g/mol |
IUPAC名 |
methyl 3-(3-amino-4-chloropyrazol-1-yl)propanoate |
InChI |
InChI=1S/C7H10ClN3O2/c1-13-6(12)2-3-11-4-5(8)7(9)10-11/h4H,2-3H2,1H3,(H2,9,10) |
InChIキー |
CZFCVSBFNUWKHO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCN1C=C(C(=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


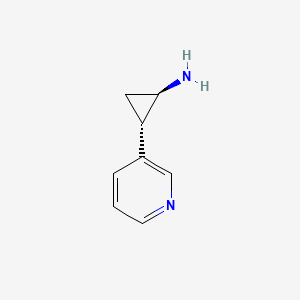
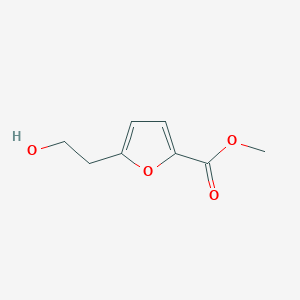
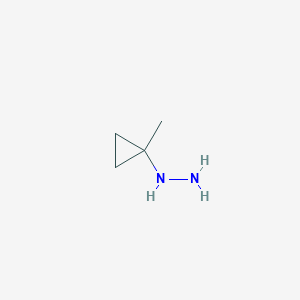
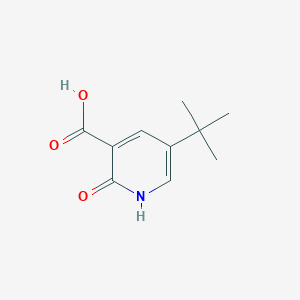
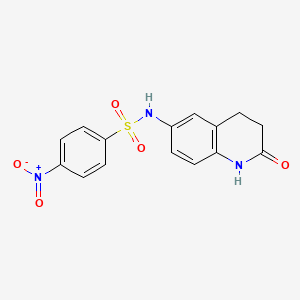
![N-methyl-3-[(propan-2-yl)amino]propanamide hydrochloride](/img/structure/B13625403.png)
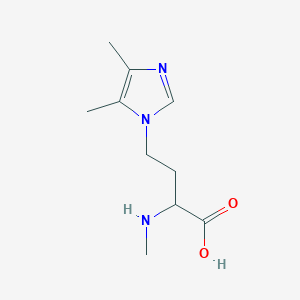
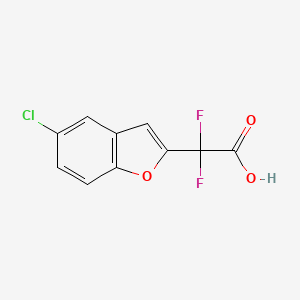
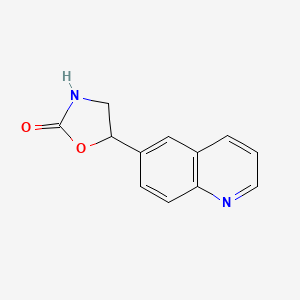
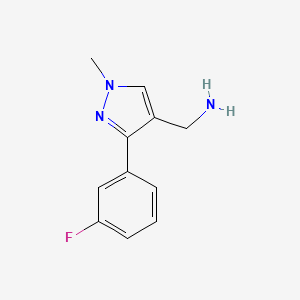
![3-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropanoic acid](/img/structure/B13625418.png)
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13625437.png)
